NTRC 0066-0 -

NTRC 0066-0

Catalog Number: EVT-278138
CAS Number:
Molecular Formula: C33H39N7O2
Molecular Weight: 565.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NTRC-0066-0 is a a highly potent and selective small molecule inhibitor of TTK. In cell lines and in mice, NTRC 0066-0 inhibits the phosphorylation of a TTK substrate and induces chromosome missegregation. NTRC 0066-0 inhibits tumor growth in MDA-MB-231 xenografts as a single agent after oral application. The combination of NTRC 0066-0 with a therapeutic dose of docetaxel resulted in doubling of mouse survival and extended tumor remission, without toxicity.
Overview

NTRC 0066-0 is a highly selective small molecule inhibitor of the TTK (also known as MPS1) kinase, which plays a critical role in the spindle assembly checkpoint during cell division. This compound has demonstrated significant potential in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents like docetaxel in models of triple-negative breast cancer. The compound has been characterized by its low nanomolar potency and favorable pharmacokinetic properties, making it a promising candidate for further clinical development.

Source

NTRC 0066-0 was developed in a laboratory setting focused on identifying potent inhibitors of TTK. Its synthesis and characterization have been detailed in various scientific publications, highlighting its efficacy and specificity against cancer cells with chromosomal instability.

Classification

NTRC 0066-0 is classified as an antineoplastic agent, specifically targeting protein kinases involved in cell cycle regulation. It is categorized under small molecule inhibitors, with a particular focus on those affecting serine/threonine kinases.

Synthesis Analysis

Methods

The synthesis of NTRC 0066-0 involves multi-step organic reactions typically starting from readily available precursors. The detailed synthetic route includes:

  1. Formation of Key Intermediates: Utilizing various coupling reactions to build the core structure.
  2. Purification: Employing chromatographic techniques to isolate the desired product from by-products.
  3. Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of NTRC 0066-0.

Technical Details

The synthesis process has been optimized to ensure high yield and purity, which is critical for biological testing. Specific reaction conditions (e.g., temperature, solvent choice) are tailored to enhance the efficiency of each step.

Molecular Structure Analysis

Structure

The molecular structure of NTRC 0066-0 can be represented by its chemical formula and structural diagram, indicating the arrangement of atoms and functional groups that confer its activity as a TTK inhibitor.

Data

  • Molecular Weight: Approximately 400 g/mol
  • Chemical Formula: C₁₈H₁₈N₄O₃S
  • 3D Structure: Available through various chemical databases which provide insights into its binding interactions with target proteins.
Chemical Reactions Analysis

Reactions

NTRC 0066-0 primarily acts through competitive inhibition of TTK kinase activity. The compound binds to the ATP-binding site of TTK, preventing substrate phosphorylation, which is crucial for proper mitotic progression.

Technical Details

In vitro studies have shown that NTRC 0066-0 significantly reduces the phosphorylation levels of TTK substrates in cancer cell lines. The IC50 value for this inhibition is reported to be subnanomolar, indicating its high potency.

Mechanism of Action

Process

NTRC 0066-0 exerts its effects by disrupting the spindle assembly checkpoint, leading to premature anaphase onset and increased rates of chromosomal mis-segregation in cancer cells. This action selectively targets cells with chromosomal instability, which are often more reliant on TTK function for survival.

Data

Studies indicate that treatment with NTRC 0066-0 results in a marked increase in defective anaphases among sensitive cell lines compared to resistant ones, showcasing its potential to enhance tumor cell death through mitotic disruption.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: NTRC 0066-0 demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is reactive towards nucleophiles due to specific functional groups present in its structure.
Applications

NTRC 0066-0 has several potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: As a TTK inhibitor, it can be used to enhance the efficacy of existing chemotherapeutic agents, particularly in cancers characterized by chromosomal instability.
  2. Research Tool: It serves as a valuable tool for studying the role of TTK in cell cycle regulation and mitosis.
  3. Combination Therapy: Ongoing studies are exploring its use in combination with other drugs to improve treatment outcomes for patients with aggressive forms of breast cancer.
Introduction to TTK Kinase and Therapeutic Targeting in Oncology

Role of Threonine Tyrosine Kinase (TTK/Mps1) in Mitotic Regulation and Chromosomal Stability

TTK (Threonine Tyrosine Kinase), also termed Mps1 (Monopolar Spindle 1), is a dual-specificity serine/threonine kinase that serves as a master regulator of the Spindle Assembly Checkpoint (SAC). This conserved mitotic surveillance mechanism prevents premature anaphase onset by monitoring kinetochore-microtubule attachments, thereby safeguarding against chromosome segregation errors. Biochemical studies reveal that TTK orchestrates SAC signaling through:

  • Kinetochore recruitment: TTK localizes to unattached kinetochores and phosphorylates KNL1, creating docking sites for BUB1/BUB3 complexes that inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C) [4] [7].
  • Error correction mechanisms: TTK activity prevents syntelic attachments (where both sister kinetochores bind microtubules from the same spindle pole) by regulating Aurora B kinase localization [6].
  • Cell cycle-coupled expression: TTK levels peak during G2/M phase and are rapidly degraded upon mitotic exit, constraining its activity to mitosis [7].

Table 1: Functional Domains and Mitotic Functions of TTK Kinase

DomainStructural FeaturesMitotic Function
Kinase DomainBilobal catalytic cleft with Lys553Phosphorylates MELT motifs in KNL1
N-terminal RegionDimeric coiled-coil motifsMediates kinetochore localization
C-terminal RegionRegulatory segmentControls protein stability and degradation

TTK inhibition compromises SAC fidelity, inducing premature anaphase onset and massive chromosome missegregation. Live-cell imaging demonstrates that TTK-deficient cells bypass mitotic arrest despite persistent attachment errors, leading to aneuploid daughter cells [4] [6].

TTK Overexpression in Cancer: Implications for Chromosomal Instability (CIN) and Aneuploidy

Transcriptomic and proteomic analyses across cancer types reveal consistent TTK overexpression, with profound clinical implications:

  • Triple-negative breast cancer (TNBC): TTK mRNA levels are 3.7-fold higher in TNBC versus normal breast tissue (p<0.001) and correlate with reduced overall survival (HR=1.89, 95% CI 1.2–3.0) [4] [7]. Immunohistochemical profiling of 171 breast cancer biopsies confirmed elevated TTK protein in 68% of TNBC cases, versus 29% in luminal subtypes [7].
  • Tumor progression mechanisms: Paradoxically, while acute TTK inhibition induces lethal chromosome missegregation, chronic TTK overexpression promotes CIN through persistent subtle segregation errors. This generates genetic diversity that fuels adaptation and therapy resistance [3] [4].
  • Biomarker significance: In neoadjuvant chemotherapy (NACT)-treated breast cancer cohorts, post-treatment TTK protein levels increased significantly (p=0.013) and predicted reduced survival (median OS: 41 mo vs. 68 mo in low-TTK patients) [7].

Table 2: TTK Expression and Prognostic Significance Across Cancer Types

Cancer TypeOverexpression FrequencySurvival CorrelationStudy
Triple-Negative BC68% (IHC)HR=2.1 for OS (95% CI 1.4–3.2)Maia et al. [4]
Colorectal Adenocarcinoma54% (IHC)38 mo vs 62 mo median OSLibouban et al. [3]
Endometrial Carcinoma61% (mRNA)5-yr OS 41% vs 79%Cui et al. [3]

Mechanistically, TTK overexpression correlates with MCPH1 (Microcephalin 1) deficiency – a tumor suppressor regulating DNA repair. A pilot study of 42 BC samples revealed an inverse TTK-MCPH1 relationship (r=-0.63, p=0.002), suggesting synthetic vulnerability in MCPH1-deficient cancers [7].

Rationale for TTK Inhibition as a Targeted Anticancer Strategy

The oncogenic dependence of CIN tumors on TTK establishes it as a compelling therapeutic target, with NTRC 0066-0 demonstrating unique pharmacological advantages:

  • Selective cytotoxicity in aneuploid cells: NTRC 0066-0 exhibits preferential activity in chromosomally stable but aneuploid cell lines (e.g., HCT116 colon cancer: IC₅₀=37 nM) versus intrinsically CIN lines (OVCAR-3 ovarian: IC₅₀=872 nM) [3]. This selectivity arises because stable aneuploid cells lack compensatory mechanisms to tolerate additional segregation errors.
  • Residence time-driven efficacy: Biochemical profiling reveals NTRC 0066-0 has an exceptionally long target residence time (τ >300 min) due to a unique "lysine trap" mechanism. Its pyrimido[4,5-e]indolizine scaffold displaces Lys553, triggering a conformational shift in the glycine-rich loop that stabilizes the drug-target complex [6] [9]. Cellular potency correlates strongly with residence time (r²=0.91) rather than affinity alone [9].
  • Synergistic combinatorial potential: In transgenic TNBC models, NTRC 0066-0 combined with docetaxel doubled median survival (42 vs 21 days) and extended tumor remission by 3-fold versus monotherapy. Mechanistically, docetaxel-induced mitotic arrest creates a context where TTK inhibition forces aberrant mitotic exit, enhancing apoptosis [4] [9].

Table 3: Comparative Biochemical Profiling of TTK Inhibitors

CompoundTTK IC₅₀ (nM)Residence Time (min)Cellular Potency (HCT116 IC₅₀, nM)
NTRC 0066-00.9>30037
BAY 12173891.285112
CFI-4022572.147215
MPI-04796058.512>1,000

The hybrid Type I/Type III binding mode of NTRC 0066-0 enables >200-fold selectivity across 276 kinases, including critical off-targets like Aurora C, PLK1, and PLK4 [5] [9]. This precision underlies its therapeutic window in vivo, with oral administration significantly suppressing MDA-MB-231 xenograft growth without dose-limiting toxicity [4] [5].

Table 4: NTRC 0066-0 Compound Specifications

PropertySpecification
IUPAC Name8-[2-Methoxy-4-(4-methyl-piperazin-1-yl)-phenylamino]-4,5-dihydro-7,9,9b-triaza-cyclopenta[a]naphthalene-3-carboxylic acid (2,6-diethyl-phenyl)-amide
SynonymsNTRC-0066-0, NTRC 00660, NTRC0066-0
CAS Number1817791-73-3
Molecular FormulaC₃₃H₃₉N₇O₂
Molecular Weight565.71 g/mol
MechanismATP-competitive TTK inhibitor with allosteric Lys553 engagement
Primary IndicationsTriple-negative breast cancer, chromosomally unstable tumors

Properties

Product Name

NTRC 0066-0

IUPAC Name

N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide

Molecular Formula

C33H39N7O2

Molecular Weight

565.7 g/mol

InChI

InChI=1S/C33H39N7O2/c1-5-22-8-7-9-23(6-2)30(22)36-32(41)26-14-15-40-28(26)13-10-24-21-34-33(37-31(24)40)35-27-12-11-25(20-29(27)42-4)39-18-16-38(3)17-19-39/h7-9,11-12,14-15,20-21H,5-6,10,13,16-19H2,1-4H3,(H,36,41)(H,34,35,37)

InChI Key

HGEIUFJVGHMGRR-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C3CCC4=CN=C(N=C4N3C=C2)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC

Solubility

Soluble in DMSO

Synonyms

NTRC-0066-0; NTRC 0066-0; NTRC0066-0; NTRC-00660; NTRC 00660; NTRC00660

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C3CCC4=CN=C(N=C4N3C=C2)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.